molecular formula C20H23ClN2O3 B239747 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B239747
M. Wt: 374.9 g/mol
InChI Key: KZLZRNGGWITVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that is involved in the regulation of cell division and spindle formation. MLN8054 has been shown to have potential as a cancer therapeutic agent due to its ability to inhibit tumor cell growth.

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide targets the Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in the regulation of cell division and spindle formation. This compound inhibits the activity of Aurora A kinase, leading to abnormal spindle formation and cell division, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its potent antitumor activity in preclinical models. It has been shown to have a broad spectrum of activity against a variety of cancer cell lines. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, one limitation of this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosing and treatment schedule to minimize toxicity.

Future Directions

There are several future directions for the development of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide as a cancer therapeutic agent. One direction is the development of combination therapies that include this compound and other targeted therapies. Another direction is the development of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound, as well as its potential toxicity to normal cells.

Synthesis Methods

The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-nitroaniline with 4-morpholineethanol, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with 2,4-dimethylphenol and chloroacetyl chloride to produce the final product.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models for its potential as a cancer therapeutic agent. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-3-6-19(15(2)11-14)26-13-20(24)22-17-12-16(21)4-5-18(17)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

InChI Key

KZLZRNGGWITVGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3)C

Origin of Product

United States

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